molecular formula C24H17NO3 B435732 4-Acetylphenyl 2-phenylquinoline-4-carboxylate CAS No. 353465-88-0

4-Acetylphenyl 2-phenylquinoline-4-carboxylate

Cat. No.: B435732
CAS No.: 353465-88-0
M. Wt: 367.4g/mol
InChI Key: MFRVBFXBCYFOJD-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with phenyl and acetylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid. This can be achieved through the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid . The resulting product undergoes amidation, reduction, acylation, and amination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

4-Acetylphenyl 2-phenylquinoline-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a histone deacetylase inhibitor sets it apart from other quinoline derivatives, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

(4-acetylphenyl) 2-phenylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3/c1-16(26)17-11-13-19(14-12-17)28-24(27)21-15-23(18-7-3-2-4-8-18)25-22-10-6-5-9-20(21)22/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRVBFXBCYFOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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